
3-(4-Bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that has a variety of uses, including in biochemical and physiological research. In
Applications De Recherche Scientifique
3-(4-Bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one is used in a variety of scientific research applications, including as a building block for the synthesis of other compounds. It is also used as a starting material in the synthesis of various drugs and pharmaceuticals. Additionally, this compound has been used in the study of enzyme inhibition and the development of new inhibitors.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one is not fully understood. However, it is believed to work by binding to specific enzymes and blocking their activity. Additionally, this compound has been shown to interact with certain proteins, which could explain its effects on enzyme inhibition.
Biochemical and Physiological Effects
3-(4-Bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. Additionally, this compound has been shown to inhibit the growth of certain bacteria, as well as to reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(4-Bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and is relatively inexpensive. Additionally, this compound is highly soluble in a variety of solvents, making it easy to use in laboratory experiments. However, this compound is also highly toxic, and should be handled with caution. Additionally, the mechanism of action of this compound is not fully understood, which can limit its usefulness in certain experiments.
Orientations Futures
In the future, 3-(4-Bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one could be used to develop new drugs and pharmaceuticals. Additionally, this compound could be used to study the mechanisms of enzyme inhibition and develop new inhibitors. Additionally, this compound could be studied further to understand its effects on bacteria and inflammation. Finally, this compound could be used as a starting material for the synthesis of other compounds.
Méthodes De Synthèse
3-(4-Bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one can be synthesized through a variety of methods. One method involves the reaction of 4-bromophenol and 3-chloro-5-fluorophenylpropionyl chloride in the presence of a base such as triethylamine. The product is then purified by column chromatography. Other methods for synthesizing this compound involve the reaction of 4-bromophenol and 3-chloro-5-fluorophenylpropionyl chloride in the presence of a strong base such as sodium hydroxide, or the reaction of 4-bromophenol and 3-chloro-5-fluorophenylpropionyl chloride in the presence of a catalyst such as palladium on carbon.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-12-4-1-10(2-5-12)3-6-15(19)11-7-13(17)9-14(18)8-11/h1-2,4-5,7-9H,3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHRZLHPFGVHDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201189007 |
Source


|
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3-chloro-5-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201189007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898761-82-5 |
Source


|
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3-chloro-5-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3-chloro-5-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201189007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B1373629.png)
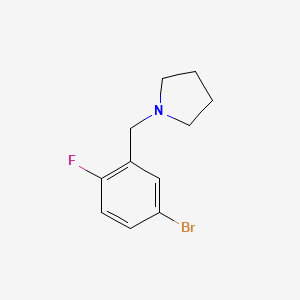

![1-[2-(Aminomethyl)butyl]-3-bromobenzene](/img/structure/B1373634.png)
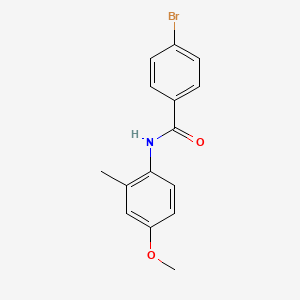
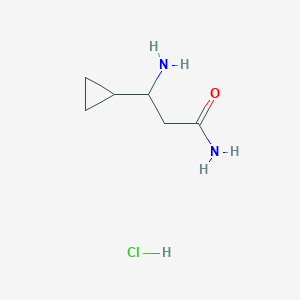
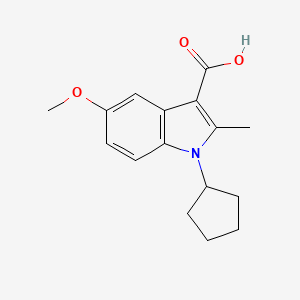
![Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1373640.png)
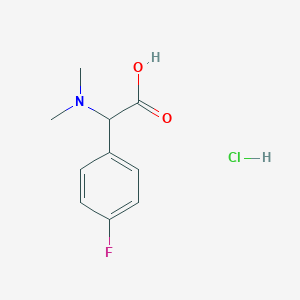
![N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1373647.png)
![3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1373648.png)

![2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate](/img/structure/B1373650.png)
